molecular formula C16H6Na4O8 B12964329 Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate

Sodium [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate

Cat. No.: B12964329
M. Wt: 418.17 g/mol
InChI Key: UANJAFZJPUOBAT-UHFFFAOYSA-J
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Description

Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate is an organic compound that features a biphenyl core with four carboxylate groups attached at the 3, 3’, 4, and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate typically involves the functionalization of biphenyl derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base . This reaction is carried out under reflux conditions in a suitable solvent such as dioxane.

Industrial Production Methods: Industrial production of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate may involve large-scale Suzuki–Miyaura cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Sodium [1,1’-biphenyl]-3,3’,4,4’-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H6Na4O8

Molecular Weight

418.17 g/mol

IUPAC Name

tetrasodium;4-(3,4-dicarboxylatophenyl)phthalate

InChI

InChI=1S/C16H10O8.4Na/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24;;;;/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4

InChI Key

UANJAFZJPUOBAT-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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